molecular formula C23H25ClF2N2O3S B11497855 2-chloro-4,5-difluoro-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide

2-chloro-4,5-difluoro-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide

Cat. No.: B11497855
M. Wt: 483.0 g/mol
InChI Key: GYBJCPSRCVWFRZ-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with chloro and difluoro groups, along with a sulfonylated azabicyclo moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzamide core: This can be achieved through the reaction of 2-chloro-4,5-difluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the sulfonyl group: The sulfonylation of the benzamide can be carried out using sulfonyl chlorides in the presence of a base.

    Attachment of the azabicyclo moiety: This step involves the reaction of the sulfonylated benzamide with the azabicyclo compound under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-4,5-difluoro-N-{3-[(1,8,8-trimethyl-6-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use in drug discovery and development due to its unique structure and properties.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide
  • 2-chloro-4,5-difluoro-N-(3,4-difluorophenyl)benzamide
  • 2-chloro-4,5-difluoro-N-(3,4-dimethylphenyl)benzamide

Uniqueness

2-chloro-4,5-difluoro-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide is unique due to the presence of the sulfonylated azabicyclo moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C23H25ClF2N2O3S

Molecular Weight

483.0 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-[3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]phenyl]benzamide

InChI

InChI=1S/C23H25ClF2N2O3S/c1-22(2)20-8-5-9-23(22,3)13-28(20)32(30,31)15-7-4-6-14(10-15)27-21(29)16-11-18(25)19(26)12-17(16)24/h4,6-7,10-12,20H,5,8-9,13H2,1-3H3,(H,27,29)

InChI Key

GYBJCPSRCVWFRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCCC1(CN2S(=O)(=O)C3=CC=CC(=C3)NC(=O)C4=CC(=C(C=C4Cl)F)F)C)C

Origin of Product

United States

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